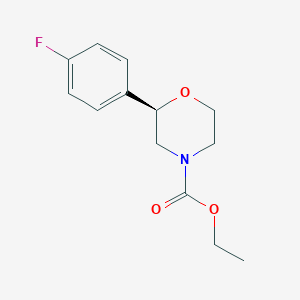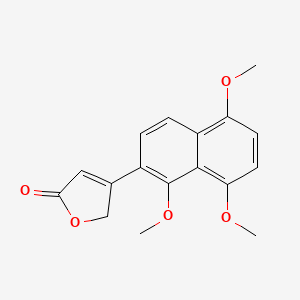![molecular formula C25H22ClFN6O4 B12633820 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-](/img/structure/B12633820.png)
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[310]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)- is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps typically include:
Formation of the Bicyclic Core: This can be achieved through a [3+2] cycloaddition reaction involving an azide and an alkyne, followed by ring closure.
Functionalization: Introduction of the indole and phenyl groups is achieved through nucleophilic substitution reactions, often using reagents such as indole derivatives and halogenated phenyl compounds.
Amidation: The final step involves the formation of the dicarboxamide moiety through the reaction of the intermediate compound with appropriate amine derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the functionalization and amidation steps to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and ultimately result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Indole Derivatives: Compounds containing the indole moiety, which is common in many biologically active molecules.
Phenyl Derivatives: Compounds with substituted phenyl groups, which are often used in medicinal chemistry.
Uniqueness
What sets 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide apart from similar compounds is its unique combination of the bicyclic core with the indole and phenyl groups. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H22ClFN6O4 |
|---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide |
InChI |
InChI=1S/C25H22ClFN6O4/c26-17-3-1-2-13(22(17)27)11-30-23(34)21-9-14-8-20(14)33(21)25(36)31-18-12-32(24(29)35)19-5-4-15(10-16(18)19)37-7-6-28/h1-5,10,12,14,20-21H,7-9,11H2,(H2,29,35)(H,30,34)(H,31,36) |
InChI Key |
SOCAXRLFGRNEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)NCC3=C(C(=CC=C3)Cl)F)C(=O)NC4=CN(C5=C4C=C(C=C5)OCC#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)

